molecular formula C11H15FN2O5S B2816119 4-[(5-Methoxy-4-oxopyran-2-yl)methyl]piperazine-1-sulfonyl fluoride CAS No. 2361770-10-5

4-[(5-Methoxy-4-oxopyran-2-yl)methyl]piperazine-1-sulfonyl fluoride

Cat. No. B2816119
CAS RN: 2361770-10-5
M. Wt: 306.31
InChI Key: OXFMYIBMQHSTDL-UHFFFAOYSA-N
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Description

4-[(5-Methoxy-4-oxopyran-2-yl)methyl]piperazine-1-sulfonyl fluoride, also known as MPSPF, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

4-[(5-Methoxy-4-oxopyran-2-yl)methyl]piperazine-1-sulfonyl fluoride has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory and anti-tumor properties. 4-[(5-Methoxy-4-oxopyran-2-yl)methyl]piperazine-1-sulfonyl fluoride has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. It has also been shown to inhibit the growth of various cancer cell lines in vitro and in vivo.

Mechanism Of Action

The mechanism of action of 4-[(5-Methoxy-4-oxopyran-2-yl)methyl]piperazine-1-sulfonyl fluoride is not fully understood. However, it has been suggested that 4-[(5-Methoxy-4-oxopyran-2-yl)methyl]piperazine-1-sulfonyl fluoride inhibits the activity of enzymes involved in the production of pro-inflammatory cytokines and chemokines. It has also been suggested that 4-[(5-Methoxy-4-oxopyran-2-yl)methyl]piperazine-1-sulfonyl fluoride inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
4-[(5-Methoxy-4-oxopyran-2-yl)methyl]piperazine-1-sulfonyl fluoride has been shown to have both biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which can lead to a reduction in inflammation. 4-[(5-Methoxy-4-oxopyran-2-yl)methyl]piperazine-1-sulfonyl fluoride has also been shown to inhibit the growth of cancer cells, which can lead to a reduction in tumor size.

Advantages And Limitations For Lab Experiments

One advantage of using 4-[(5-Methoxy-4-oxopyran-2-yl)methyl]piperazine-1-sulfonyl fluoride in lab experiments is its potential anti-inflammatory and anti-tumor properties. However, one limitation is that the mechanism of action is not fully understood. Additionally, more research is needed to determine the optimal dosage and treatment duration.

Future Directions

There are several future directions for research on 4-[(5-Methoxy-4-oxopyran-2-yl)methyl]piperazine-1-sulfonyl fluoride. One direction is to further investigate its anti-inflammatory and anti-tumor properties. Another direction is to study its potential applications in other fields, such as neurodegenerative diseases and autoimmune disorders. Additionally, more research is needed to determine the optimal dosage and treatment duration for 4-[(5-Methoxy-4-oxopyran-2-yl)methyl]piperazine-1-sulfonyl fluoride.
In conclusion, 4-[(5-Methoxy-4-oxopyran-2-yl)methyl]piperazine-1-sulfonyl fluoride is a chemical compound that has potential applications in various fields of scientific research. Its anti-inflammatory and anti-tumor properties have been studied, and it has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the growth of cancer cells. However, more research is needed to fully understand its mechanism of action and determine its optimal dosage and treatment duration.

Synthesis Methods

4-[(5-Methoxy-4-oxopyran-2-yl)methyl]piperazine-1-sulfonyl fluoride can be synthesized using a two-step process. The first step involves the reaction of piperazine with 4-chloromethyl-2-methoxy-5-nitropyridine, which results in the formation of 4-[(5-Methoxy-4-nitropyran-2-yl)methyl]piperazine. The second step involves the reaction of this intermediate product with sulfonyl fluoride, which leads to the formation of 4-[(5-Methoxy-4-oxopyran-2-yl)methyl]piperazine-1-sulfonyl fluoride.

properties

IUPAC Name

4-[(5-methoxy-4-oxopyran-2-yl)methyl]piperazine-1-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O5S/c1-18-11-8-19-9(6-10(11)15)7-13-2-4-14(5-3-13)20(12,16)17/h6,8H,2-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXFMYIBMQHSTDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=COC(=CC1=O)CN2CCN(CC2)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(5-Methoxy-4-oxopyran-2-yl)methyl]piperazine-1-sulfonyl fluoride

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